

CAY10465: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CAY 10465

Cat. No.: B15603190

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAY10465, a potent and selective Aryl Hydrocarbon Receptor (AhR) agonist. This document summarizes its chemical properties, mechanism of action, and provides a detailed experimental protocol for a common cell-based assay.

Core Compound Data

Quantitative data for CAY10465 is summarized in the table below for easy reference.

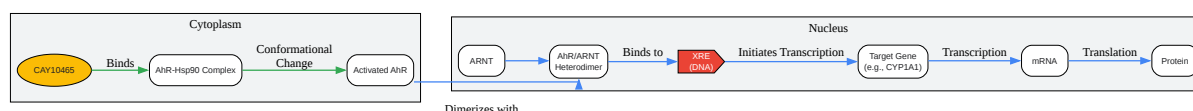
Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₉ Cl ₂ F ₃	[1] [2] [3] [4] [5]
Molecular Weight	317.13 g/mol	[1] [2] [3] [4] [5]
CAS Number	688348-33-6	[1] [2] [3] [4] [5]
Purity	≥98%	[1]
Appearance	Crystalline solid	[1]
Solubility (DMF)	30 mg/mL	[1]
Solubility (DMSO)	30 mg/mL	[1]
Ki for AhR	0.2 nM	[2] [3] [5]
Ki for Estrogen Receptor	>100,000 nM	[2] [5]

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

CAY10465 is a resveratrol-based synthetic compound that acts as a selective and high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR).[1][6] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes involved in xenobiotic metabolism, cell cycle control, and immune responses.

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as CAY10465, to the cytosolic AhR complex. This complex also includes chaperone proteins like heat shock protein 90 (Hsp90). Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus.

Inside the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of downstream genes, most notably cytochrome P450 enzymes like CYP1A1.



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Caption: CAY10465-mediated AhR signaling pathway.

Experimental Protocols

One of the primary applications of CAY10465 in research is to study the activation of the AhR signaling pathway. A common method for this is the luciferase reporter gene assay. The following is a detailed protocol for such an assay using the human hepatoma cell line, HepG2.

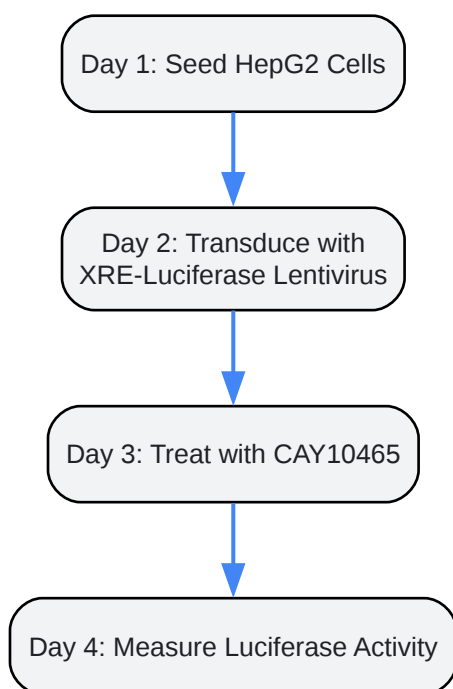
Luciferase Reporter Assay for AhR Activation in HepG2 Cells

This protocol outlines the steps to measure the induction of a luciferase reporter gene under the control of an XRE promoter element in response to treatment with CAY10465.

Materials:

- HepG2 cells
- XRE-luciferase reporter lentivirus or plasmid
- Cell culture medium (e.g., DMEM) supplemented with 10% FBS
- CAY10465
- DMSO (vehicle control)
- 96-well white, clear-bottom tissue culture plates
- Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
- Luminometer

Experimental Workflow:



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Caption: Experimental workflow for the luciferase reporter assay.

Procedure:

- Cell Seeding (Day 1):
 - Culture HepG2 cells in appropriate medium.
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 90 μ L of medium.
 - Incubate at 37°C with 5% CO₂.
- Transduction (Day 2):
 - To each well, add 2 μ L of XRE-luciferase reporter lentivirus.
 - Gently swirl the plate to mix.

- Incubate the plate at 37°C with 5% CO₂ for 48 hours.
- Compound Treatment (Day 3):
 - Prepare a stock solution of CAY10465 in DMSO.
 - Perform serial dilutions of the CAY10465 stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 nM to 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
 - Carefully remove the medium from the cells.
 - Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
 - Incubate the plate at 37°C with 5% CO₂ overnight (approximately 16-24 hours).
- Luciferase Assay (Day 4):
 - Remove the plate from the incubator and allow it to equilibrate to room temperature.
 - Prepare the luciferase assay reagent according to the manufacturer's instructions.
 - Add 100 µL of the luciferase assay reagent to each well.
 - Incubate the plate at room temperature for approximately 15-30 minutes to allow for cell lysis and the luciferase reaction to stabilize.
 - Measure the luminescence using a plate-reading luminometer.

Data Analysis:

- The luminescence is typically measured in Relative Light Units (RLU).
- The fold induction for each treatment is calculated by dividing the RLU of the treated well by the average RLU of the vehicle control wells.
- A dose-response curve can then be generated to determine the EC₅₀ of CAY10465.

This technical guide provides foundational information for researchers working with CAY10465. For specific applications and troubleshooting, it is recommended to consult the primary literature and manufacturer's guidelines.

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